Cas no 721907-09-1 (2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine)

2-(1H-1,3-Benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine is a heterocyclic compound featuring a fused benzothiazine core with benzodiazole and thiophene substituents. Its unique structure imparts potential utility in materials science, particularly in the development of organic semiconductors or fluorescent probes due to its extended π-conjugation system. The presence of nitrogen and sulfur heteroatoms enhances electron delocalization, which may improve charge transport properties in optoelectronic applications. This compound’s rigid framework also suggests stability under thermal and photochemical conditions, making it a candidate for high-performance organic electronic devices. Further research may explore its electrochemical behavior and suitability for functionalized derivatives in specialized applications.
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine structure
721907-09-1 structure
Product name:2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
CAS No:721907-09-1
MF:C19H13N3S2
MW:347.456620931625
CID:6057165
PubChem ID:4414474

2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
    • 2-(1H-benzimidazol-2-yl)-3-thiophen-2-yl-2H-1,4-benzothiazine
    • 721907-09-1
    • 2-(1H-benzo[d]imidazol-2-yl)-3-(thiophen-2-yl)-2H-benzo[b][1,4]thiazine
    • AKOS001043107
    • F1638-0005
    • Inchi: 1S/C19H13N3S2/c1-2-7-13-12(6-1)21-19(22-13)18-17(16-10-5-11-23-16)20-14-8-3-4-9-15(14)24-18/h1-11,18H,(H,21,22)
    • InChI Key: WUGFNRFJYJQPGW-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC=C2N=C(C2SC=CC=2)C1C1NC2=CC=CC=C2N=1

Computed Properties

  • Exact Mass: 347.05508977g/mol
  • Monoisotopic Mass: 347.05508977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 94.6Ų

2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1638-0005-4mg
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
721907-09-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1638-0005-5mg
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
721907-09-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1638-0005-20mg
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
721907-09-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1638-0005-2mg
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
721907-09-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1638-0005-20μmol
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
721907-09-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1638-0005-25mg
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
721907-09-1 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1638-0005-2μmol
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
721907-09-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1638-0005-3mg
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
721907-09-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1638-0005-30mg
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
721907-09-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1638-0005-10μmol
2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
721907-09-1 90%+
10μl
$69.0 2023-05-17

Additional information on 2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine

Comprehensive Overview of 2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine (CAS No. 721907-09-1)

2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine (CAS No. 721907-09-1) is a heterocyclic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, materials science, and organic electronics. The compound's molecular framework combines a benzodiazole moiety with a thiophene ring and a benzothiazine core, making it a versatile scaffold for further chemical modifications. Researchers are particularly interested in its photophysical properties, which could be leveraged in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

One of the most frequently searched questions about this compound revolves around its synthesis methods and reactivity. The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine typically involves multi-step reactions, including condensation and cyclization processes. Recent advancements in green chemistry have also explored eco-friendly synthetic routes, aligning with the growing demand for sustainable practices in chemical research. The compound's solubility and stability under various conditions are also critical factors for its practical applications, as these properties influence its performance in different environments.

In the context of drug discovery, this compound has shown promise as a potential pharmacophore due to its ability to interact with biological targets. Its benzodiazole and thiophene components are known to exhibit bioactivity, making it a candidate for further investigation in medicinal chemistry. Researchers are particularly intrigued by its potential role in modulating enzyme activity or receptor binding, which could lead to the development of novel therapeutics for diseases such as cancer or neurodegenerative disorders. However, extensive in vitro and in vivo studies are still required to validate these hypotheses.

The compound's relevance to materials science is another hot topic among researchers. Its conjugated π-system and electron-rich heteroatoms make it a promising candidate for use in organic semiconductors and conductive polymers. With the rise of flexible electronics and wearable technology, there is a growing need for materials that combine high performance with mechanical flexibility. 2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine could potentially meet these demands, offering a balance of electronic properties and processability.

Another area of interest is the compound's potential application in sensors and imaging agents. Its ability to undergo reversible redox reactions and emit light under specific conditions makes it suitable for detecting environmental pollutants or biological markers. For instance, it could be functionalized to create fluorescent probes for real-time monitoring of cellular processes. This aligns with the increasing focus on precision medicine and personalized healthcare, where accurate diagnostics play a pivotal role.

From an industrial perspective, scalability and cost-effectiveness are key considerations for the widespread adoption of this compound. While laboratory-scale synthesis has been demonstrated, transitioning to large-scale production requires optimization of reaction conditions and purification techniques. Companies specializing in fine chemicals and specialty materials are closely monitoring developments in this area, as the compound could open new avenues for high-value applications.

In summary, 2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine (CAS No. 721907-09-1) represents a multifaceted compound with broad potential across multiple disciplines. Its unique structural features, combined with its tunable properties, make it a subject of ongoing research and innovation. As scientists continue to explore its capabilities, this compound may soon find its way into cutting-edge technologies and therapeutic solutions, addressing some of the most pressing challenges in modern science and industry.

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